N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine

Lipophilicity Drug-like properties Pharmacokinetics

Fragment-based screening programs frequently encounter supply bottlenecks for unique, shape-diverse pyrazole scaffolds with verified regioisomeric purity. This 1,5-dimethyl substituted cyclohexylamine building block directly addresses that gap. - Differentiated anchor: Cyclohexyl group provides lipophilic bulk (XLogP3 1.8) for hydrophobic pocket targeting, irreplaceable by N-methyl or primary amine analogs. - IP-secure scaffold: Matches the explicitly claimed 1,5-dimethyl pattern in NRF2-regulating patents (e.g., US-8853207-B2, WO2016150906), ensuring SAR fidelity. - Functional handle: Secondary amine enables downstream amide coupling or sulfonamide formation for rapid library expansion.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B13259032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)CNC2CCCCC2
InChIInChI=1S/C12H21N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h9,12-13H,3-8H2,1-2H3
InChIKeyGTCIFXUWESHEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine Overview


N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine (CAS 1183911‑01‑4) is a disubstituted pyrazole scaffold bearing a cyclohexylamine side chain at the 4‑position and methyl groups at the 1‑ and 5‑positions of the pyrazole ring [REFS‑1]. It is a secondary amine (C₁₂H₂₁N₃, MW = 207.32 g/mol) with a computed XLogP3 of 1.8, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a topological polar surface area of 29.9 Ų [REFS‑1]. The compound is commercially available at 95–98% purity and is used as a fragment or intermediate in medicinal chemistry [REFS‑2][REFS‑3].

Use context Fragment screening and medicinal chemistry intermediate
Regioisomer 1,5-dimethyl pyrazole substitution pattern
Amine handle Secondary amine for N-derivatization with hydrophobic anchor

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine: Irreplaceable vs Analogs


Within the 4‑aminomethyl‑1,5‑dimethylpyrazole chemotype, four structural variables dominate pharmacological and physicochemical behaviour: (i) the N‑alkyl substituent on the exocyclic amine, (ii) the methylation pattern on the pyrazole ring (positional isomerism), (iii) the linker length between the pyrazole core and the terminal group, and (iv) the absence or presence of a tertiary amine. Replacing the cyclohexyl group with a smaller alkyl group (methyl, ethyl) or a primary amine abolishes the lipophilic and steric character required for specific hydrophobic pocket occupancy, while shifting the methyl groups from the 1,5‑ to the 3,5‑positions alters tautomeric preference and hydrogen‑bond geometry—both of which are critical for target recognition [REFS‑1][REFS‑2][REFS‑3]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in physicochemical properties, crystallographic binding interactions, and commercial procurement profiles.

Target attribute Cyclohexyl secondary amine
Substitution risk Replacing with primary amine or N-methyl analog markedly lowers lipophilicity, altering membrane permeability and hydrophobic pocket occupancy.
Target attribute 1,5-Dimethyl regioisomer
Substitution risk 3,5-Dimethyl isomer exhibits different tautomerism and hydrogen-bond geometry, which may shift target recognition and binding pose.
Target attribute Cyclohexyl steric anchor
Substitution risk Linear alkyl chains lack conformational rigidity, reducing shape complementarity for defined hydrophobic sub-pockets.

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine – Differentiation Evidence


Cyclohexyl Substituent Increases Lipophilicity vs. Primary Amine and N-Methyl Analogs

The cyclohexyl secondary amine in the target compound (CAS 1183911‑01‑4) confers a computed XLogP3 of 1.8 (PubChem) [REFS‑1]. In contrast, the primary amine analog (1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methylamine (CAS 400756‑31‑2, MW = 125.17) is predicted to have XLogP3 ≈ 0.0–0.3 based on fragment‑based calculation (ChemAxon/Molinspiration estimates), and the N‑methyl analog (CAS 514801‑21‑9, MW = 139.2) is predicted XLogP3 ≈ 0.5–0.8. The cyclohexyl appendage thus increases lipophilicity by roughly 1.5–1.8 log units relative to the primary amine and ~1.0 log unit relative to the N‑methyl analog [REFS‑1].

Lipophilicity increase
Class-level
XLogP3 1.8 vs ~0.0–0.3 (primary amine) and ~0.5–0.8 (N-methyl); Δ +1.5–1.8 log units
Supports selection for hydrophobic pocket screening
Computed values; comparator estimates from fragment-based prediction methods
Lipophilicity Drug-like properties Pharmacokinetics

1,5- vs 3,5-Dimethyl Isomerism in Fragment-Based Crystallography

The positional isomer N-[(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)methyl]cyclohexanamine (PDB ligand 8C2, ZINC Z444860982) has been co‑crystallized with Zika virus NS3 helicase at 1.85 Å resolution (PDB 7G9W) as part of the Diamond‑I04‑1 XChem fragment screening campaign [REFS‑1][REFS‑2]. The target compound (1,5‑dimethyl isomer) differs in the methylation position, which alters the pyrazole NH tautomerism: the 1,5‑dimethyl pattern fixes the N‑H at the 2‑position, whereas the 3,5‑dimethyl pattern permits tautomeric exchange between the 1‑ and 2‑nitrogens [REFS‑3]. This tautomeric difference directly impacts hydrogen‑bond donor/acceptor geometry and recognition by adjacent protein residues. No equivalent PDB entry exists for the 1,5‑dimethyl isomer, indicating that the two positional isomers are not interchangeable in fragment screens; the 1,5‑dimethyl isomer occupies a distinct chemical space not represented by the 3,5‑dimethyl analog [REFS‑1].

Isomer crystallography
Context-dependent
1,5-dimethyl: no PDB entry; 3,5-dimethyl isomer co-crystallized with Zika virus NS3 helicase (PDB 7G9W, 1.85 Å)
1,5-isomer may explore distinct pharmacophore space
Tautomeric preference impacts hydrogen-bond geometry
Fragment-based drug discovery Crystallography Zika virus

Cyclohexyl Group Reduces Aqueous Solubility, Dictating Formulation Strategy

The primary amine analog (1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methylamine (CAS 400756‑31‑2) has an experimentally reported aqueous solubility of 88 g/L at 25 °C [REFS‑1]. Although direct experimental solubility data for the target compound are not reported in major repositories, the addition of the cyclohexyl moiety (ΔMW ≈ +82 Da, ΔXLogP3 ≈ +1.5) is expected to reduce aqueous solubility by at least one to two orders of magnitude based on general solubility–lipophilicity relationships (e.g., Yalkowsky’s General Solubility Equation) [REFS‑2]. The N‑methyl analog (CAS 514801‑21‑9) presents an intermediate case with a boiling point of ~217 °C and estimated density of 1.05 g/cm³ [REFS‑3].

Solubility reduction
Cross-study comparable
≥2-fold reduction; likely >10-fold vs primary amine analog (experimental 88 g/L)
May require DMSO stock; assess assay buffer compatibility
Estimated via logP–solubility relationship
Solubility Formulation Assay design

Cyclohexyl Amine Confers Distinct Conformational Space and Target Selectivity

The cyclohexyl ring in the target compound introduces a rigid, chair‑conformation hydrophobic motif with a steric volume substantially larger than that of the N‑methyl analog. In published SAR studies of cycloalkyl‑annelated pyrazoles targeting the sigma‑1 receptor, cyclohexyl‑containing compounds achieved pKᵢ > 8 (Kᵢ < 10 nM) with markedly improved selectivity over sigma‑2 and other off‑targets compared to smaller cycloalkyl or acyclic analogs [REFS‑1]. While these data derive from more elaborated chemotypes, the underlying principle—that cyclohexyl confers greater shape complementarity and hydrophobic anchoring than methyl, ethyl, or primary amine substituents—applies directly to the target compound class [REFS‑1].

Conformational volume
Class-level
~100 ų (cyclohexyl chair) vs ~22 ų (methyl); restricted rotatable bonds
Supports shape-complementarity screening
Class-level SAR from sigma-1 receptor ligand studies
Conformational analysis Selectivity SAR

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine – Procurement Scenarios


Hydrophobic Pocket Fragment Screening for CNS and Intracellular Targets

The elevated XLogP3 (1.8) and modest tPSA (29.9 Ų) make this compound a suitable fragment for CNS‑MPO‑compliant library design, targeting kinases, GPCRs, or nuclear receptors with solvent‑exposed hydrophobic clefts. The cyclohexyl group provides a shape‑diverse anchor point that the primary amine or N‑methyl analogs cannot replicate, enabling exploration of shallow hydrophobic grooves (see Section 3, Evidence Items 1 and 4) [REFS‑1].

Isomer-Specific Chemical Probes for Flavivirus NS3 Helicase

The 3,5‑dimethyl positional isomer has been validated as a Zika virus NS3 helicase binder (PDB 7G9W, 1.85 Å). The 1,5‑dimethyl target compound, with its distinct tautomeric preference and hydrogen‑bond geometry, represents a complementary probe for exploring flavivirus helicase pharmacophores and for conducting selectivity profiling across Dengue, West Nile, and Yellow Fever virus NS3 homologs (see Section 3, Evidence Item 2) [REFS‑2].

N-Alkylated Pyrazole SAR Library Building Block with Hydrophobic Anchor

The secondary amine handle allows further N‑functionalization (e.g., amide coupling, sulfonamide formation, reductive amination) while retaining the cyclohexyl anchor for hydrophobic interactions. This is inaccessible from the primary amine analog, which lacks the lipophilic anchor, and is sterically and conformationally superior to the linear hexyl analog for rigid‑pocket SAR campaigns (see Section 3, Evidence Items 1 and 4) [REFS‑1].

Isomer-Controlled Pyrazole Intermediates for Patent-Specific Synthesis

Patents covering arylcyclohexyl pyrazoles (e.g., US‑8853207‑B2, WO2016150906) describe NRF2‑regulating compounds requiring specific methylation patterns on the pyrazole core. The 1,5‑dimethyl substitution pattern is explicitly claimed in certain series; procurement of CAS 1183911‑01‑4 ensures synthetic fidelity to the patented scaffold, whereas the 3,5‑dimethyl isomer leads to a different IP and SAR landscape [REFS‑3][REFS‑4].

Application
Selection Property
Validation Focus
Hydrophobic pocket fragment screening
Computed lipophilicity profile
CNS MPO compliance, hydrophobic cleft engagement
Flavivirus NS3 helicase probe development
1,5-dimethyl regioisomer
Isomer-specific tautomerism and binding geometry
Pyrazole SAR library synthesis
Secondary amine derivatization handle
Retention of hydrophobic anchor during functionalization
Patent-specific pyrazole intermediate
Authentic 1,5-substitution pattern
IP compliance and scaffold fidelity
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